molecular formula C15H13NO B13920407 3-(P-Tolyl)indolin-2-one

3-(P-Tolyl)indolin-2-one

Cat. No.: B13920407
M. Wt: 223.27 g/mol
InChI Key: MPBGHXZRLFEUGG-UHFFFAOYSA-N
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Description

1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused ring system with a benzene ring and a pyrrole ring, making it a versatile scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with isatin under acidic conditions, leading to the formation of the indole ring system . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to construct the indole core .

Industrial Production Methods

Industrial production of this compound often employs high-yield synthetic routes that minimize byproducts. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indoles, hydroxylated derivatives, and various functionalized indole compounds .

Scientific Research Applications

1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound is utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways. For example, it can act as an inhibitor of certain kinases, affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-3-(4-methylphenyl)-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-(4-methylphenyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H13NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(14)17/h2-9,14H,1H3,(H,16,17)

InChI Key

MPBGHXZRLFEUGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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